3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole

Lipophilicity ADME Properties Halogen Bonding

3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole (CAS 381178-19-4, MFCD02217937) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 4-bromophenyl group at the 3-position and a 2,4-dichlorophenyl group at the 5-position. The compound has a molecular formula of C14H7BrCl2N2O and a molecular weight of approximately 370.03 g/mol.

Molecular Formula C14H7BrCl2N2O
Molecular Weight 370 g/mol
CAS No. 381178-19-4
Cat. No. B1332037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole
CAS381178-19-4
Molecular FormulaC14H7BrCl2N2O
Molecular Weight370 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NOC(=N2)C3=C(C=C(C=C3)Cl)Cl)Br
InChIInChI=1S/C14H7BrCl2N2O/c15-9-3-1-8(2-4-9)13-18-14(20-19-13)11-6-5-10(16)7-12(11)17/h1-7H
InChIKeyFCHAOUUZWMEJQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole (CAS 381178-19-4): Core Scaffold Identity and Procurement Baseline


3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole (CAS 381178-19-4, MFCD02217937) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 4-bromophenyl group at the 3-position and a 2,4-dichlorophenyl group at the 5-position . The compound has a molecular formula of C14H7BrCl2N2O and a molecular weight of approximately 370.03 g/mol . It is commercially available from multiple reputable vendors in purities of ≥95% to 98%, with standard storage conditions of either room temperature or -20°C depending on the supplier . The compound is intended exclusively for research use and not for diagnostic or therapeutic applications .

Why 3,5-Diaryl-1,2,4-Oxadiazoles Cannot Be Interchanged: Substitution Pattern as the Critical Differentiator for 381178-19-4


Within the 3,5-diaryl-1,2,4-oxadiazole class, substitution pattern and halogen identity profoundly influence physicochemical properties and biological activity, rendering generic substitution unreliable for research continuity [1]. The specific 4-bromophenyl/2,4-dichlorophenyl substitution of 381178-19-4 imparts a distinct lipophilicity profile (calculated XLogP3 = 5.4) that differs markedly from non-halogenated analogs such as 5-(2,4-dichlorophenyl)-3-phenyl-1,2,4-oxadiazole (CAS 352346-46-4) [2]. Furthermore, the presence of a bromine atom at the 4-position of the 3-phenyl ring enables Suzuki-Miyaura cross-coupling derivatization pathways that are not accessible with chloro- or unsubstituted analogs, providing synthetic versatility that directly impacts downstream library expansion and SAR exploration [3]. These quantitative and functional differences preclude simple interchange with other in-class compounds and establish the compound's procurement as a specific, non-substitutable requirement for reproducible experimental outcomes.

Quantitative Differentiation Evidence: 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole Versus Closest Analogs


Lipophilicity Advantage of Dual-Halogen Substitution Pattern in 1,2,4-Oxadiazole Scaffolds

The dual-halogen substitution pattern of 381178-19-4 confers elevated lipophilicity (calculated XLogP3 = 5.4) compared to mono-halogenated and non-halogenated 1,2,4-oxadiazole analogs, a property that influences membrane permeability and target engagement in cell-based assays [1]. Systematic comparison of 1,2,4- versus 1,3,4-oxadiazole regioisomers demonstrates that 1,2,4-oxadiazoles exhibit an order of magnitude higher lipophilicity than their 1,3,4 counterparts, establishing the scaffold as inherently more hydrophobic [2].

Lipophilicity ADME Properties Halogen Bonding

Biofilm Inhibition Activity Profile Against Gram-Positive Enterococcus faecalis

3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole (381178-19-4) has been evaluated for antimicrobial activity specifically targeting biofilm formation in Enterococcus faecalis, with a reported IC50 value of 125 μM (1.25 × 10^5 nM) in a 20-hour crystal violet staining assay [1]. A related derivative (BDBM50620314) showed substantially more potent antibiofilm activity against the same organism (IC50 = 5.8 μM) in a 24-hour assay, indicating that structural modifications within this chemotype can modulate biofilm inhibitory potency [2].

Antimicrobial Activity Biofilm Inhibition Gram-Positive Bacteria

Synthetic Accessibility and Derivatization Potential via Halogen-Directed Cross-Coupling

The compound is synthesized via cyclization of 4-bromobenzohydrazide and 2,4-dichlorobenzoyl chloride in the presence of triethylamine under reflux conditions, a straightforward one-step route that yields the 1,2,4-oxadiazole core with high efficiency . The presence of a bromine atom at the para-position of the 3-phenyl ring provides a synthetic handle for Suzuki-Miyaura cross-coupling, enabling systematic derivatization that is not possible with the non-brominated analog 5-(2,4-dichlorophenyl)-3-phenyl-1,2,4-oxadiazole (CAS 352346-46-4, MW 291.13) . The differential reactivity of bromine versus chlorine substituents (C-Br bond dissociation energy approximately 84 kcal/mol versus C-Cl approximately 95 kcal/mol) enables orthogonal functionalization strategies [1].

Synthetic Chemistry Cross-Coupling Reactions Medicinal Chemistry

Storage Stability and Handling Parameters for Reproducible Experimental Use

Vendor specifications indicate that 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole should be stored at -20°C for maximum recovery, with the recommendation to centrifuge the original vial prior to cap removal . Alternative suppliers specify room temperature storage, reflecting the compound's ambient stability in solid form . The compound is available in purities of 95-98% from multiple commercial sources including Santa Cruz Biotechnology, BOC Sciences, Aladdin, and AKSci, with pricing indicative of a research-grade specialty chemical rather than a commodity reagent .

Compound Stability Storage Conditions Quality Control

Molecular Recognition in Related CB1 Antagonist Chemotype

The 4-bromophenyl and 2,4-dichlorophenyl substitution pattern appears in the structurally related CB1 receptor antagonist SR147778, a pyrazole-carboxamide derivative containing these identical aryl substituents [1]. SR147778 is characterized as a highly potent, selective, and orally active CB1 antagonist, demonstrating that the 4-bromophenyl/2,4-dichlorophenyl motif contributes to favorable receptor binding and pharmacokinetic properties in this pharmacophore context [2].

Cannabinoid Receptor CB1 Antagonist Pharmacophore

Molecular Weight and Physicochemical Distinction from Positional Isomers

The target compound (MW 370.03, C14H7BrCl2N2O) is distinguishable from the positional isomer 3-(2-bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole (CAS 1000339-26-3, identical molecular formula and weight) solely by the bromine substitution position . In contrast, it differs from 3-(2-bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole (CAS 1000339-28-5, MW 335.58) by one chlorine atom, resulting in a measurable molecular weight difference of approximately 34.45 Da . The SMILES string Brc1ccc(cc1)c1noc(n1)c1ccc(cc1Cl)Cl uniquely identifies this specific substitution pattern .

Physicochemical Properties Positional Isomers Quality Control

Recommended Application Scenarios for 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole (381178-19-4)


Antibiofilm Screening and Gram-Positive Antimicrobial SAR Studies

This compound is suitable as a starting scaffold for structure-activity relationship studies targeting Gram-positive biofilm inhibition, specifically against Enterococcus faecalis. The documented IC50 of 125 μM in the 20-hour crystal violet biofilm assay [1] provides a quantitative baseline for evaluating derivatives and positional isomers. Researchers can systematically modify the bromine or chlorine substituents to assess their impact on antibiofilm potency, using the existing activity data as a benchmark for SAR progression. Comparative assessment against related derivatives such as BDBM50620314 (IC50 = 5.8 μM) [2] enables identification of potency-enhancing structural modifications.

Synthetic Building Block for Cross-Coupling-Based Library Synthesis

The para-bromine substituent on the 3-phenyl ring serves as a synthetic handle for Pd-catalyzed Suzuki-Miyaura cross-coupling reactions [1], enabling systematic introduction of diverse aryl, heteroaryl, or alkenyl groups at this position. This contrasts with non-brominated analogs such as 5-(2,4-dichlorophenyl)-3-phenyl-1,2,4-oxadiazole (CAS 352346-46-4) [2], which lack this derivatization capability. The straightforward one-step synthesis from commercially available 4-bromobenzohydrazide and 2,4-dichlorobenzoyl chloride [3] further supports its utility as an accessible building block for medicinal chemistry and chemical biology applications.

Lipophilic Probe Development for Intracellular Target Engagement

With a calculated XLogP3 of 5.4 [1], this compound exhibits lipophilicity suitable for passive membrane permeability in cell-based assays. This property makes it a viable scaffold for developing probes targeting intracellular proteins or pathways where membrane penetration is rate-limiting. The 1,2,4-oxadiazole core confers inherently higher lipophilicity compared to 1,3,4-oxadiazole regioisomers [2], providing a class-level advantage for applications requiring hydrophobic character. Researchers should note the storage recommendation of -20°C for maximum recovery [3] to maintain compound integrity during long-term probe development campaigns.

Negative Control or Reference Compound in Halogen-Specific SAR Campaigns

The unique combination of 4-bromophenyl and 2,4-dichlorophenyl substituents makes this compound a valuable reference point in systematic halogen-scanning SAR studies. Its distinct lipophilicity (XLogP3 = 5.4) [1] and molecular weight (370.03 Da) [2] position it between non-halogenated and more heavily halogenated analogs in physicochemical space. The compound's weak antibiofilm activity (IC50 = 125 μM) [3] also makes it suitable as a baseline comparator when evaluating more potent derivatives emerging from optimization campaigns.

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